1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group and a pyrazolo[1,5-a]pyridin-5-yl moiety, which contribute to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the reaction of 4-fluoroaniline with pyrazolo[1,5-a]pyridine-5-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the urea linkage. The reaction conditions may include solvents like dimethylformamide or dichloromethane, and the reaction temperature is usually maintained between 0°C to room temperature to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low to moderate temperatures.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often at elevated temperatures to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each exhibiting distinct chemical and potentially biological properties.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor modulation.
Medicine: Studied for its potential therapeutic effects, particularly in the context of cancer research and as a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar heterocyclic structure and have been studied for their luminescent and versatile properties in various applications.
Pyrazolo[1,5-a]pyrimidines:
Uniqueness
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is unique due to the presence of both a fluorophenyl group and a pyrazolo[1,5-a]pyridin-5-yl moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c15-10-1-3-11(4-2-10)17-14(20)18-12-6-8-19-13(9-12)5-7-16-19/h1-9H,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUORTVLUCSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC3=CC=NN3C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.